molecular formula C9H11ClFN B6178196 5-cyclopropyl-2-fluoroaniline hydrochloride CAS No. 2567504-25-8

5-cyclopropyl-2-fluoroaniline hydrochloride

Cat. No.: B6178196
CAS No.: 2567504-25-8
M. Wt: 187.64 g/mol
InChI Key: WOXUVDJAWIGCGW-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-fluoroaniline hydrochloride is a halogenated aniline derivative characterized by a cyclopropyl substituent at the 5-position and a fluorine atom at the 2-position of the aromatic ring. The molecular formula is C₉H₁₀ClFN, with a molecular weight of 187.64 g/mol. This compound is structurally distinguished by the cyclopropyl group, which confers steric and electronic effects, and the fluorine atom, which enhances metabolic stability and lipophilicity.

Properties

CAS No.

2567504-25-8

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

5-cyclopropyl-2-fluoroaniline;hydrochloride

InChI

InChI=1S/C9H10FN.ClH/c10-8-4-3-7(5-9(8)11)6-1-2-6;/h3-6H,1-2,11H2;1H

InChI Key

WOXUVDJAWIGCGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-2-fluoroaniline hydrochloride typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the aniline ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various substituted anilines.

Industrial Production Methods

Industrial production of 5-cyclopropyl-2-fluoroaniline hydrochloride may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding nitro or nitroso compounds.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Organic Synthesis

5-Cyclopropyl-2-fluoroaniline hydrochloride serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, including:

  • Suzuki Coupling : A method for forming carbon-carbon bonds using boron reagents.
  • Stille Coupling : Another coupling reaction that allows for the formation of substituted aromatic compounds.

These reactions are essential for synthesizing pharmaceuticals and other biologically active compounds.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Antiproliferative Activity : Studies indicate that 5-cyclopropyl-2-fluoroaniline exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity at low concentrations.
  • Enzyme Inhibition : Research has shown that it can act as a selective inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic suggests its potential role in drug-drug interactions and pharmacokinetics.

Preliminary studies have highlighted several biological activities associated with 5-cyclopropyl-2-fluoroaniline hydrochloride:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating that this compound may also possess such properties.
  • Neuroprotective Potential : Initial findings suggest that it could modulate neurotransmitter systems, making it a candidate for treating neurological disorders.

Table 2: Summary of Biological Activities

ActivityDescription
AntiproliferativeSignificant inhibition of cancer cell proliferation
AntimicrobialPotential antimicrobial effects
NeuroprotectivePossible modulation of neurotransmitter systems

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of 5-cyclopropyl-2-fluoroaniline against human vascular endothelial cells (V-HUVEC). Results indicated significant inhibition of cell proliferation with an IC50 value lower than 5 nM under hypoxic conditions, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction between 5-cyclopropyl-2-fluoroaniline and cytochrome P450 enzymes revealed that it could selectively inhibit these enzymes, affecting the metabolism of other drugs. This finding underscores its implications in pharmacokinetics and drug interactions within therapeutic contexts.

Applications in Drug Development

Given its diverse biological activities, 5-cyclopropyl-2-fluoroaniline hydrochloride is being explored for various applications in drug development:

  • Pharmaceutical Development : Its ability to inhibit specific enzymes positions it as a candidate for new drugs targeting metabolic pathways involved in cancer and other diseases.
  • Agrochemical Production : The compound is also investigated for use in agrochemicals due to its potential efficacy against plant pathogens.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The cyclopropyl and fluoro substituents can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Features Primary Applications Toxicity Profile
5-Cyclopropyl-2-fluoroaniline HCl C₉H₁₀ClFN Cyclopropyl, 2-fluoroaniline Pharmaceutical intermediate, forensic research Limited data; presumed analogous to fentanyl metabolites
Cyclopropyl Norfentanyl HCl C₂₀H₂₉N₂O₂Cl Cyclopropyl, opioid backbone Forensic reference material Qualified for research; hazards not fully characterized
Thiophene Fentanyl HCl C₂₄H₂₆N₂OS•HCl Thiophene ring, opioid backbone Opioid analog research Toxicology not thoroughly studied
Fluoxetine HCl C₁₇H₁₈F₃NO•HCl Trifluoromethyl, SSRI backbone Antidepressant therapy Well-documented; low acute toxicity
Memantine HCl C₁₂H₂₁N•HCl Adamantane-derived amine Alzheimer’s treatment Clinically established; mild side effects

Substituent Effects on Pharmacokinetics and Stability

  • Cyclopropyl Group: Present in both 5-cyclopropyl-2-fluoroaniline HCl and cyclopropyl norfentanyl HCl, this group enhances metabolic resistance by reducing cytochrome P450-mediated oxidation. However, in opioid analogs like cyclopropyl norfentanyl, it increases binding affinity to μ-opioid receptors, whereas in aniline derivatives, it may serve as a steric hindrance to modulate reactivity .
  • Fluorine Atom: The 2-fluoro substitution in the target compound parallels the trifluoromethyl group in fluoxetine HCl. Both substituents improve bioavailability and prolong half-life by resisting oxidative metabolism.

Biological Activity

5-Cyclopropyl-2-fluoroaniline hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a cyclopropyl group and a fluorine atom, contribute to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, synthesis, and relevant research findings.

Structural Characteristics

The compound 5-cyclopropyl-2-fluoroaniline hydrochloride is characterized by:

  • Cyclopropyl Group : This three-membered ring structure can enhance the compound's binding affinity to biological targets due to its unique steric and electronic properties.
  • Fluorine Atom : The presence of fluorine often increases metabolic stability and alters the lipophilicity of compounds, potentially enhancing their bioavailability.

The biological activity of 5-cyclopropyl-2-fluoroaniline hydrochloride is primarily attributed to its ability to interact with various molecular targets. The aniline moiety can engage in hydrogen bonding and participate in π-π stacking interactions with proteins or nucleic acids. The fluorine atom contributes to the compound's overall stability and reactivity, making it a valuable scaffold for drug design .

Antifungal Activity

Recent studies have shown that compounds similar to 5-cyclopropyl-2-fluoroaniline exhibit significant antifungal properties. For instance, a series of fluorinated quinoline analogs demonstrated good antifungal activity against several phytopathogenic fungi, suggesting that modifications on the aromatic ring can influence biological activity .

CompoundActivity Against S. sclerotiorumActivity Against R. solani
2b>80%80.8%
2e45%72%
2gModerate (40-60%)76%

This data indicates that structural modifications similar to those found in 5-cyclopropyl-2-fluoroaniline can lead to enhanced antifungal efficacy.

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing various fluorinated anilines, including derivatives resembling 5-cyclopropyl-2-fluoroaniline. The evaluation showed promising results in terms of their biological activity against different cancer cell lines.
  • Pharmacological Applications : Research into derivatives has indicated potential applications in treating conditions such as fungal infections and certain types of cancer, highlighting the importance of structural diversity in enhancing biological activity .

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